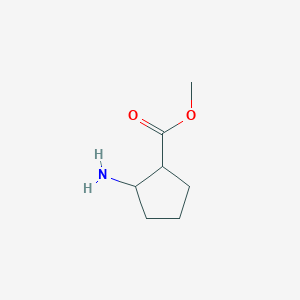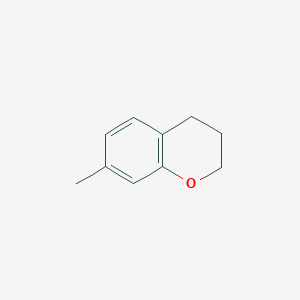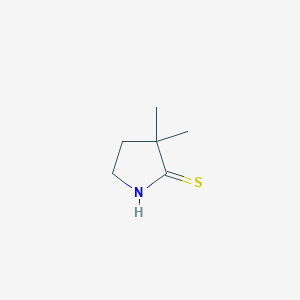
2,2'-Bis(4-nitrophenoxy)biphenyl
Descripción general
Descripción
2,2’-Bis(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C24H16N2O6 It consists of two biphenyl units connected by two nitrophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(4-nitrophenoxy)biphenyl typically involves the reaction of biphenol with p-nitrochlorobenzene in the presence of a salt-forming agent and a strong-polarity aprotic solvent under nitrogen protection. The reaction is carried out under reflux conditions at temperatures between 130-140°C for 3-5 hours. After the reaction, the mixture is filtered at high temperature, and the filtrate is treated with deionized water, followed by cooling, filtration, washing, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Bis(4-nitrophenoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalysts to ensure high product quality and yield. The operation process is designed to be simple, safe, and cost-effective, facilitating large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a nickel catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas and nickel catalyst under high pressure and moderate temperature (40-70°C).
Substitution: Strong nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Reduction: 2,2’-Bis(4-aminophenoxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Bis(4-nitrophenoxy)biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(4-nitrophenoxy)biphenyl primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in activating the aromatic rings towards nucleophilic substitution and reduction reactions. These transformations enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar structure but with different substitution pattern on the biphenyl core.
4,4’-Bis(4-aminophenoxy)biphenyl: The reduced form of 2,2’-Bis(4-nitrophenoxy)biphenyl with amino groups instead of nitro groups.
Propiedades
IUPAC Name |
1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHYALYVRCVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559156 | |
| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65811-03-2 | |
| Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)




![2'-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B1602137.png)



